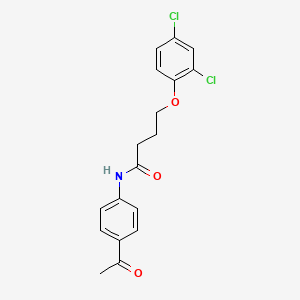

N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO3/c1-12(22)13-4-7-15(8-5-13)21-18(23)3-2-10-24-17-9-6-14(19)11-16(17)20/h4-9,11H,2-3,10H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONAMHQEEVYIEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide typically involves a multi-step process:

Formation of 4-(2,4-dichlorophenoxy)butanoic acid: This can be achieved by reacting 2,4-dichlorophenol with butyric acid in the presence of a suitable catalyst.

Conversion to acid chloride: The 4-(2,4-dichlorophenoxy)butanoic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

Amidation: The acid chloride is reacted with 4-acetylaniline to form N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of N-(4-carboxyphenyl)-4-(2,4-dichlorophenoxy)butanamide.

Reduction: Formation of N-(4-(1-hydroxyethyl)phenyl)-4-(2,4-dichlorophenoxy)butanamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide involves its interaction with specific molecular targets. The acetyl group can interact with enzymes or receptors, modulating their activity. The dichlorophenoxy moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Halogenation (e.g., 5-chloro-2-methoxyphenyl ) elevates molecular weight and lipophilicity.

Biological Activity Trends: Enzyme Inhibition: Compounds with 2,4-dichlorophenoxy groups show COX-2 inhibition , suggesting a shared pharmacophore. Antiviral Potential: The 4-acetylphenyl group in the target compound may mimic structures in antiviral agents targeting flavivirus envelope proteins .

Functional Group Modifications

Case Studies :

N,N-Bis(cyanomethyl)-4-(2,4-dichlorophenoxy)butanamide (349396-57-2) : Structure: Cyanomethyl groups replace the aromatic substituent. Molecular Formula: C₁₄H₁₃N₃O₂Cl₂ (326.18 g/mol). Implications: Reduced aromaticity and increased nitrile content may enhance reactivity but reduce target specificity.

4-(2,4-Dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide (307507-67-1) : Structure: Benzodioxin substituent introduces an oxygen-rich heterocycle. Molecular Weight: 382.24 g/mol. Activity: Unreported, but benzodioxin groups are common in CNS-active drugs.

Positional Isomerism

- N-(3-Acetylphenyl) vs. Steric hindrance in the 3-position may reduce interactions with planar enzyme active sites.

Biological Activity

N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide, a compound that combines an acetylphenyl moiety with a dichlorophenoxy group, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and associated case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₁₈Cl₂N O₃

- CAS Number : 300825-91-6

- Molecular Weight : 353.25 g/mol

The compound features a butanamide backbone substituted with both an acetylphenyl and a dichlorophenoxy group, which may influence its biological activity through various mechanisms.

Antioxidant Activity

Research indicates that compounds with similar structures can exhibit significant antioxidant properties. The presence of the phenolic group in the dichlorophenoxy moiety is likely responsible for scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in mitigating cellular damage associated with various diseases.

Cytotoxicity and Antitumor Activity

Studies have demonstrated that derivatives of dichlorophenoxyacetic acid (2,4-D), a component of this compound, can exhibit cytotoxic effects on cancer cell lines. In vitro assays have shown that N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide may induce apoptosis in specific cancer cell types, suggesting its potential as an antitumor agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis |

| HeLa | 12.5 | Cell cycle arrest and apoptosis |

| A549 | 10.8 | ROS generation leading to cell death |

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It is hypothesized that the acetylphenyl group enhances its ability to cross the blood-brain barrier, potentially offering protection against neurodegenerative diseases by modulating neurotransmitter levels and reducing neuronal apoptosis.

Case Study 1: Acute Toxicity

A notable case involved a young female farmer who ingested a herbicide containing 2,4-D. While this case primarily focused on the toxic effects of the herbicide itself, it underscores the importance of understanding the biological activity of related compounds like N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide. Symptoms included severe gastrointestinal distress and neurological impairment, highlighting the need for further research into safer alternatives or antidotes for such compounds .

Case Study 2: Anticancer Research

In a laboratory study examining various phenoxyacetic acid derivatives, N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide was tested against several cancer cell lines. Results indicated significant cytotoxicity at low concentrations, prompting further investigation into its potential as a therapeutic agent in oncology .

The biological activity of N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound likely reduces oxidative stress by scavenging free radicals.

- Cytotoxic Mechanism : It may induce apoptosis through mitochondrial pathways or by activating caspases.

- Neuroprotective Mechanism : The ability to modulate neurotransmitter levels could protect against excitotoxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via coupling reactions between 4-(2,4-dichlorophenoxy)butanoic acid derivatives and 4-acetylaniline. For example, using HATU as a coupling agent in DMF with diisopropylethylamine (DIPEA) as a base (similar to methods in ). Post-synthesis, purity is validated via thin-layer chromatography (Tf values, e.g., 0.58–0.69) and spectroscopic techniques (¹H-NMR, MS). Recrystallization from ethanol or ethyl acetate is recommended for solid products .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Key characterization steps include:

- ¹H-NMR : To confirm substituent positions (e.g., δ 7.37 ppm for dichlorophenoxy protons, δ 2.08–1.99 ppm for butanamide backbone) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 382.1 [M+H]⁺ for related structures) .

- Melting Point Analysis : Compare observed values (e.g., 110–114°C) with literature to assess crystallinity .

Q. What are the standard analytical methods for quantifying this compound in complex mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) or capillary liquid chromatography (cLC) with gradient elution is effective. For example, cLC methods optimized for chlorophenoxy acid derivatives (e.g., 4-(2,4-dichlorophenoxy)butanoic acid) can be adapted using UV detection at 230–280 nm .

Advanced Research Questions

Q. How can synthetic yields be optimized for N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide, particularly addressing steric hindrance?

- Methodological Answer : Yields (e.g., 36–89% in similar compounds ) depend on:

- Coupling Agents : Replace HATU with EDCI/HOBt for cost efficiency or T3P for reduced side reactions.

- Solvent Selection : Use polar aprotic solvents like DMF or dichloromethane to enhance reactivity.

- Temperature Control : Heating to 40–50°C may improve reaction kinetics without decomposition .

Q. What structure-activity relationships (SARs) are critical for enhancing biological activity in derivatives of this compound?

- Methodological Answer : Key modifications include:

- Acetylphenyl Group : Introduce electron-withdrawing groups (e.g., fluorine) to enhance binding to target proteins .

- Phenoxy Chain : Vary the dichlorophenoxy substituent’s position (2,4 vs. 3,4) to modulate lipophilicity and membrane permeability .

- Amide Linker : Replace butanamide with propanamide to evaluate steric effects on bioactivity .

Q. How can researchers resolve contradictions in bioactivity data across different assays?

- Methodological Answer :

- Orthogonal Assays : Validate enzyme inhibition results (e.g., IC₅₀) with cell-based assays (e.g., antiviral activity in Vero cells ).

- Control Experiments : Test for off-target effects using knockout cell lines or competitive binding studies.

- Statistical Robustness : Use triplicate measurements and ANOVA to assess significance .

Q. What mechanistic insights explain the environmental or toxicological impacts of this compound?

- Methodological Answer :

- Metabolic Studies : Use LC-MS to identify metabolites (e.g., hydroxylated or dechlorinated products) in soil or hepatic microsomes .

- Receptor Binding : Investigate interaction with auxin receptors (for herbicide analogs) or cytochrome P450 enzymes via molecular docking .

- Ecotoxicity Assays : Evaluate aquatic toxicity using Daphnia magna or algal growth inhibition tests .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.